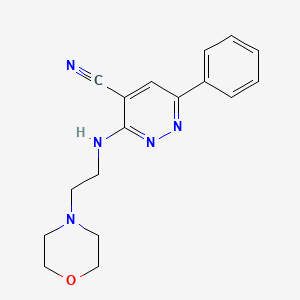
Bazinaprine
概要
説明
バジナプリン: は、モノアミンオキシダーゼ阻害剤としての役割で知られる実験的医薬品候補です。主にうつ病治療の可能性のある用途で研究されています。 バジナプリンは、A型モノアミンオキシダーゼを選択的に阻害し、B型モノアミンオキシダーゼの阻害は弱いです .
準備方法
合成経路と反応条件: バジナプリンは、さまざまな方法で合成できます。 一般的な合成経路の1つは、3-クロロ-4-シアノ-6-フェニルピリダジンと(4-モルホリノ)エチルアミンを、還流するn-ブタノールの存在下で反応させる方法です .
工業生産方法: バジナプリンの具体的な工業生産方法は広く文書化されていませんが、合成には通常、適切な溶媒、試薬、および反応条件を使用して高収率と純度を確保する、標準的な有機合成技術が使用されます。
化学反応の分析
反応の種類: バジナプリンは、次のようないくつかの種類の化学反応を起こします。
酸化: バジナプリンは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。
還元: バジナプリンを含む還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。
置換: 置換反応はより一般的で、特に化合物のアミノ基とシアノ基に関与しています。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、官能基が修飾された誘導体をもたらす可能性があります。
科学研究の応用
化学: モノアミンオキシダーゼ阻害の研究のためのモデル化合物として使用されます。
生物学: 神経伝達物質系への影響と潜在的な神経保護特性について調査されています。
医学: A型モノアミンオキシダーゼの選択的阻害による、うつ病治療の可能性のある用途で主に研究されています.
産業: 広く産業用途で使用されていませんが、バジナプリンの合成と特性は、製薬研究および開発にとって関心のあるものです。
科学的研究の応用
Chemistry: Used as a model compound for studying monoamine oxidase inhibition.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: While not widely used in industrial applications, Bazinaprine’s synthesis and properties are of interest for pharmaceutical research and development.
作用機序
バジナプリンは、A型モノアミンオキシダーゼを選択的に阻害することで効果を発揮します。この酵素は、セロトニン、ノルエピネフリン、ドーパミンなどのモノアミンの分解に関与しています。 この酵素を阻害することで、バジナプリンは脳内のこれらの神経伝達物質のレベルを高め、うつ病の症状を軽減するのに役立ちます .
類似の化合物との比較
類似の化合物:
ミナプリン: 同様の特性を持つ別のモノアミンオキシダーゼ阻害剤。
フェネルジン: うつ病の治療に使用される非選択的モノアミンオキシダーゼ阻害剤。
トランスイルシプロミン: 抗うつ効果を持つ別の非選択的モノアミンオキシダーゼ阻害剤。
バジナプリンの独自性: バジナプリンは、A型モノアミンオキシダーゼの選択的阻害により、非選択的阻害剤に関連する副作用のリスクを軽減することが、その独自性です。 さらに、生体内で可逆的に阻害されることから、さらなる研究開発のための有望な候補となっています .
類似化合物との比較
Minaprine: Another monoamine oxidase inhibitor with similar properties.
Phenelzine: A non-selective monoamine oxidase inhibitor used in the treatment of depression.
Tranylcypromine: Another non-selective monoamine oxidase inhibitor with antidepressant properties.
Uniqueness of Bazinaprine: this compound is unique due to its selective inhibition of type A monoamine oxidase, which reduces the risk of side effects associated with non-selective inhibitors. Additionally, its reversible inhibition in vivo makes it a promising candidate for further research and development .
特性
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-13-15-12-16(14-4-2-1-3-5-14)20-21-17(15)19-6-7-22-8-10-23-11-9-22/h1-5,12H,6-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNDIPHOJLIHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240219 | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94011-82-2 | |
| Record name | Bazinaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94011-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazinaprine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094011822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAZINAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8Y4C529J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















